Superior Potency in PHGDH Inhibition vs. 3-Pyridyl and 4-Pyridyl Analogs
In a diaphorase and resazurin-coupled PHGDH assay, the 2-pyridyl analog (cpd 57) demonstrated measurable inhibitory activity with an IC50 of 50 µM and 51% inhibition at the screening concentration, while the 3-pyridyl analog (cpd 58) was completely inactive (IC50 not determined, <34% inhibition) and the 4-pyridyl analog (cpd 59) showed an IC50 of 59 µM with 67% inhibition [1]. This indicates that the 2-pyridyl orientation is essential for PHGDH engagement, offering a clear advantage over the inactive 3-pyridyl variant.
| Evidence Dimension | PHGDH Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 50 µM; 51% inhibition at screening concentration |
| Comparator Or Baseline | 3-Pyridyl analog (cpd 58): IC50 ND, <34% inhibition; 4-Pyridyl analog (cpd 59): IC50 = 59 µM, 67% inhibition |
| Quantified Difference | Target compound is active where 3-pyridyl analog is inactive; 2-pyridyl IC50 is 9 µM lower than 4-pyridyl analog |
| Conditions | Diaphorase and resazurin-coupled PHGDH assay |
Why This Matters
This data demonstrates that the 2-pyridyl orientation is critical for PHGDH target engagement, making the compound a viable tool for studying serine biosynthesis pathways in cancer, whereas the 3-pyridyl analog would be ineffective.
- [1] PubMed Central (PMC). Table 8: IC50 values determined utilizing the diaphorase and resazurin-coupled PHGDH assay. PMC5891386. View Source
